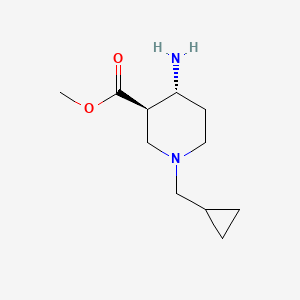
methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a cyclopropylmethyl group. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are known for their efficiency and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The amino group and other substituents on the piperidine ring can participate in substitution reactions, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar piperidine structure but differs in its substituents and stereochemistry.
(3R,4R)-rel-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate: Another related compound with a different functional group arrangement.
Uniqueness
Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate stands out due to its specific (3R,4R) configuration and the presence of the cyclopropylmethyl group
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)9-7-13(5-4-10(9)12)6-8-2-3-8/h8-10H,2-7,12H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
ZINNOZNHWBZIMN-NXEZZACHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CN(CC[C@H]1N)CC2CC2 |
SMILES canonique |
COC(=O)C1CN(CCC1N)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


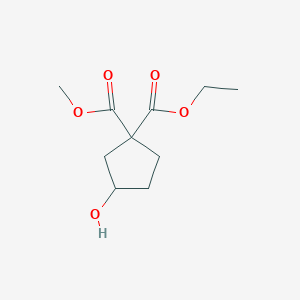
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
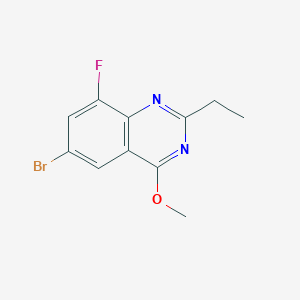
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
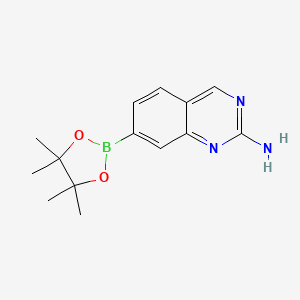
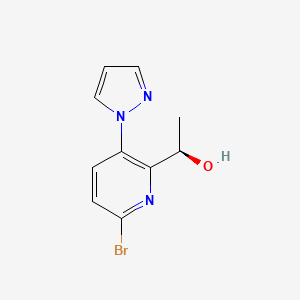
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
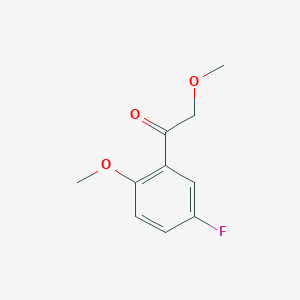

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
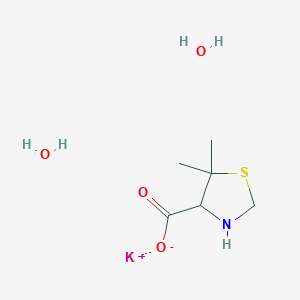
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

